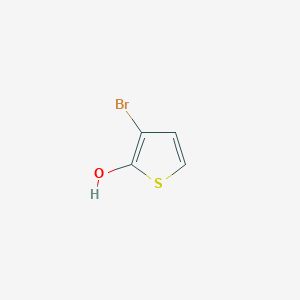
3-Bromothiophen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromothiophen-2-ol is an organosulfur compound with the molecular formula C4H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromothiophen-2-ol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by hydroxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a hydroxylating agent like sodium hydroxide or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are carried out at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding thiophen-2-ol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups, using reagents like sodium amide or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetic acid; temperatures around 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); solvents like ether or tetrahydrofuran (THF); temperatures around 0-25°C.
Substitution: Sodium amide, Grignard reagents; solvents like ether or THF; temperatures around -78 to 25°C.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophen-2-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-Bromothiophen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives has led to the development of drugs targeting various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the production of advanced materials, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism by which 3-Bromothiophen-2-ol exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene-based drugs can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromothiophen-3-ol: Another brominated thiophene derivative with similar reactivity but different substitution patterns.
3-Chlorothiophen-2-ol: A chlorinated analog with distinct electronic properties due to the presence of chlorine instead of bromine.
Thiophen-2-ol: The non-halogenated parent compound, which lacks the reactivity associated with the bromine substituent.
Uniqueness: 3-Bromothiophen-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination imparts distinct reactivity, making it a versatile intermediate for synthesizing a wide range of derivatives. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C4H3BrOS |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
3-bromothiophen-2-ol |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-7-4(3)6/h1-2,6H |
InChI Key |
SKCBQZZEOBAUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


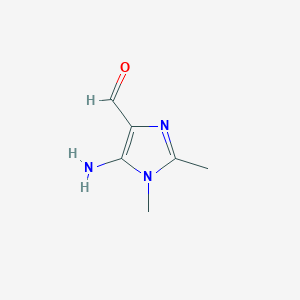
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
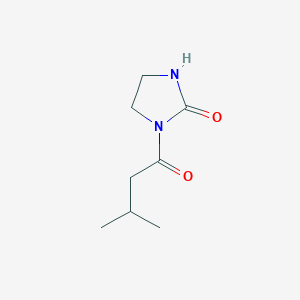
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)

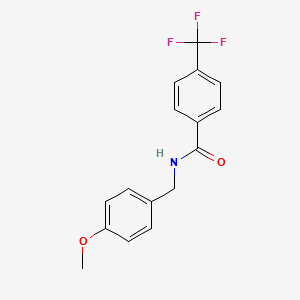



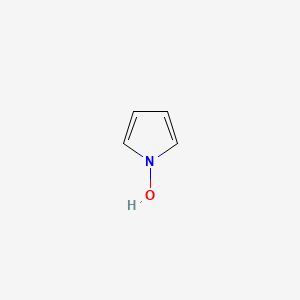

![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)

